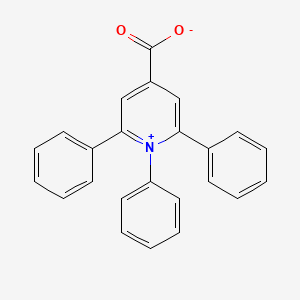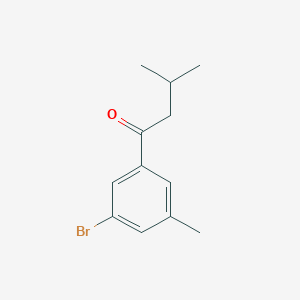
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one, also known as 3-Bromo-5-methylphenylacetone or BMK, is a chemical compound that has gained significant attention in the scientific community due to its various applications. BMK is a ketone that is commonly used as a precursor in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
Mécanisme D'action
The mechanism of action of BMK is not well understood. However, it is believed to act as a ketone by reacting with various nucleophiles, such as amines and alcohols, to form a variety of organic compounds. BMK is also known to undergo various chemical reactions, including reduction, oxidation, and hydrolysis.
Biochemical and Physiological Effects
BMK has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent irritant and can cause skin and eye irritation upon contact. It is also known to be toxic when ingested or inhaled, and can cause respiratory distress, headache, and dizziness.
Avantages Et Limitations Des Expériences En Laboratoire
BMK has several advantages as a precursor in the synthesis of organic compounds. It is readily available, relatively inexpensive, and can be easily synthesized using various methods. However, BMK is also known to be a potent irritant and toxic when ingested or inhaled, which can pose a significant risk to researchers working with the compound.
Orientations Futures
There are several future directions for the scientific research of BMK. One potential direction is the development of novel synthetic methods for the production of BMK and its derivatives. Another direction is the investigation of the mechanism of action of BMK and its potential applications in the synthesis of novel organic compounds. Additionally, the potential toxicity of BMK and its derivatives should be further investigated to ensure the safety of researchers working with the compound.
Méthodes De Synthèse
The synthesis of BMK can be achieved through a variety of methods, including the Friedel-Crafts acylation of 3-bromo-5-methylphenol with acetyl chloride, the oxidation of 3-bromo-5-methylphenylpropanol with chromic acid, and the reaction of 3-bromo-5-methylphenylacetic acid with thionyl chloride. However, the most commonly used method for the synthesis of BMK is the Wacker oxidation of 3-bromo-5-methylstyrene with palladium chloride and copper chloride in the presence of water and oxygen.
Applications De Recherche Scientifique
BMK has been extensively used in scientific research, particularly in the field of organic chemistry. It is commonly used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. BMK has also been used in the synthesis of novel catalysts and ligands for various chemical reactions.
Propriétés
IUPAC Name |
1-(3-bromo-5-methylphenyl)-3-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO/c1-8(2)4-12(14)10-5-9(3)6-11(13)7-10/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSNKUOHMXXQATN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-methylphenyl)-3-methylbutan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(3-oxo-4H-1,4-benzoxazin-7-yl)amino]methyl]-N-pyridin-3-ylbenzamide](/img/structure/B2932288.png)
![2,5-difluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2932291.png)
![4-[Acetyl(2-thienylsulfonyl)amino]phenyl acetate](/img/structure/B2932294.png)
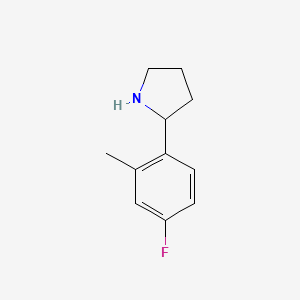
![4-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)benzenesulfonamide](/img/structure/B2932297.png)
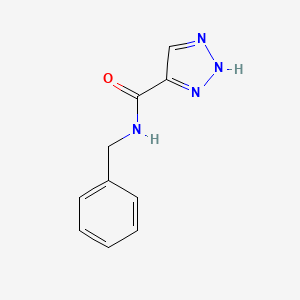
![N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2932302.png)
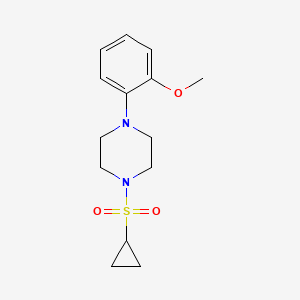

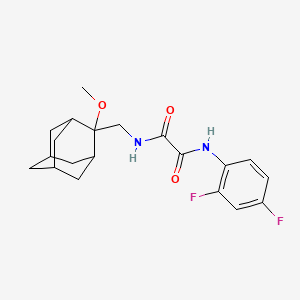
![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2932307.png)
![2-Fluoro-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine-1-carbonyl]pyridine](/img/structure/B2932308.png)
